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Application Notes: Functional Assays Using Synthetic Human C-Peptide

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Compound of Interest		
Compound Name:	Human c-peptide	
Cat. No.:	B110617	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Historically dismissed as an inert byproduct of insulin synthesis, proinsulin C-peptide is now recognized as a biologically active peptide hormone with significant physiological effects.[1][2] C-peptide is co-secreted with insulin in equimolar amounts from pancreatic β -cells.[3][4] While its half-life in circulation is longer than that of insulin (around 30-35 minutes), its absence in Type 1 Diabetes Mellitus (T1DM) and reduced levels in late-stage Type 2 Diabetes Mellitus (T2DM) are correlated with the progression of diabetic complications like neuropathy, nephropathy, and retinopathy.[2][4][5]

Research over the past two decades has demonstrated that synthetic C-peptide can exert protective effects by activating multiple intracellular signaling pathways.[5][6] These effects are typically initiated by binding to a G-protein coupled receptor (GPCR) on the cell surface, leading to anti-inflammatory, anti-apoptotic, and antioxidative outcomes.[2][6][7] The orphan receptor GPR146 has been identified as a potential candidate receptor for C-peptide, although this remains a subject of ongoing investigation.[8][9][10][11] These findings make synthetic human C-peptide a valuable tool for functional assays aimed at understanding diabetic complications and developing novel therapeutics.

These application notes provide an overview of the signaling pathways activated by C-peptide and detailed protocols for key functional assays to study its biological activity.



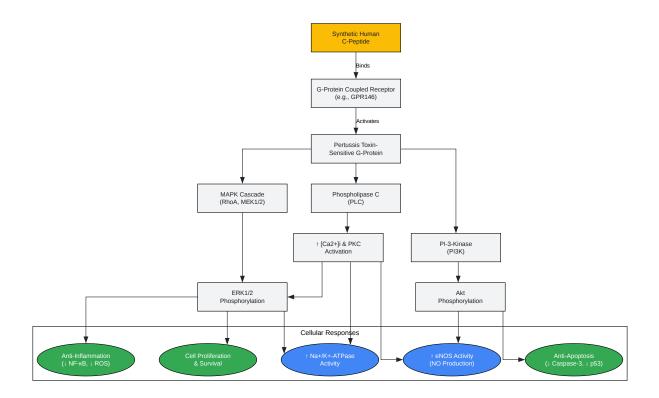
Mechanism of Action & Signaling Pathways

C-peptide initiates its effects by binding to a putative cell surface GPCR at nanomolar concentrations.[3][6] This binding triggers a cascade of intracellular events, primarily through pertussis toxin-sensitive G-proteins.[2][12] The downstream signaling is multifaceted, involving calcium-dependent pathways, mitogen-activated protein kinases (MAPK), and the phosphatidylinositol-3 kinase (PI3K)/Akt pathway.[2][6][13]

Key signaling pathways activated by C-peptide include:

- Activation of MAPK Pathways: C-peptide stimulates the phosphorylation and activation of Extracellular signal-Regulated Kinases 1/2 (ERK1/2) and c-Jun N-terminal Kinase (JNK), which are involved in cell proliferation and survival.[2][12][14]
- PI3K/Akt Pathway: Activation of the PI3K/Akt pathway contributes to cell survival and antiapoptotic effects.[2][6]
- Stimulation of Key Enzymes: C-peptide enhances the activity of endothelial Nitric Oxide Synthase (eNOS) and Na+/K+-ATPase.[3][6] Reduced activities of these enzymes are implicated in the long-term complications of diabetes.[3]
- Anti-inflammatory and Anti-apoptotic Effects: C-peptide can reduce the generation of reactive oxygen species (ROS), inhibit the activation of nuclear factor-κB (NF-κB), and downregulate the expression of adhesion molecules, thereby exerting anti-inflammatory effects.[2][4][7] It also prevents apoptosis by inhibiting caspase-3 activation and the pro-apoptotic protein p53. [2][4][15]





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Caption: C-peptide signaling pathways.

Applications in Functional Assays & Data

Synthetic **human C-peptide** can be used in a variety of cell-based assays to investigate its therapeutic potential. The following table summarizes typical experimental conditions and expected outcomes.



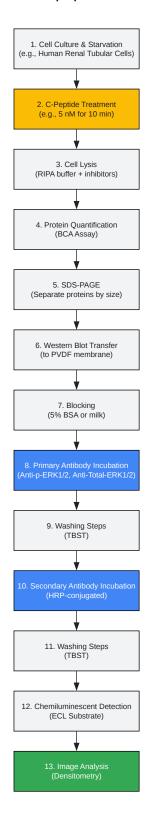
Functional Assay	Cell Type	C-Peptide Concentrati on	Incubation Time	Expected Outcome	Reference
ERK1/2 Phosphorylati on	Human Renal Tubular Cells	0.1 - 10 nM	5 - 15 min	Increased ERK1/2 phosphorylati on	[12]
Na+/K+- ATPase Activity	Human Renal Tubular Cells	5 nM	10 min	~40% increase in ⁸⁶ Rb+ uptake	[16]
Na+/K+- ATPase Activity	Rat Proximal Tubules	0.5 μM (EC₅o)	N/A	Dose- dependent increase in activity	[17]
Endothelial Cell Apoptosis	Human Umbilical Vein Endothelial Cells (HUVEC)	1 nM	24 - 48 hours	Prevention of high glucose- induced apoptosis	[15]
Anti- inflammatory	Human Aortic Endothelial Cells (HAEC)	Physiological conc.	N/A	Reduced expression of VCAM-1, IL- 8, MCP-1	[2]
Cell Proliferation	Opossum Proximal Tubular Kidney Cells	N/A	N/A	Increased cell proliferation via PI3K and ERK	[14]

Experimental Protocols

Protocol 1: C-Peptide Induced ERK1/2 Phosphorylation Assay



This protocol details a method to assess the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2 in response to C-peptide treatment using Western blotting.



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Caption: Workflow for ERK1/2 phosphorylation assay.

Methodology:

- Cell Culture and Serum Starvation:
 - Culture human renal tubular cells (or other relevant cell types) to 80-90% confluency.
 - Serum-starve the cells for 12-24 hours in a serum-free medium to reduce basal phosphorylation levels.
- C-Peptide Stimulation:
 - Prepare fresh solutions of synthetic human C-peptide in a serum-free medium at various concentrations (e.g., 0, 0.1, 1, 5, 10 nM). A scrambled C-peptide should be used as a negative control.[12]
 - Remove starvation medium and add the C-peptide solutions to the cells.
 - Incubate for a predetermined time course (e.g., 0, 5, 10, 15, 30 minutes) at 37°C.[12]
- Cell Lysis and Protein Quantification:
 - Wash cells twice with ice-cold PBS.
 - Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of each sample using a BCA or Bradford assay.
- Western Blotting:
 - Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.
 - Load equal amounts of protein per lane and separate using SDS-PAGE (e.g., 10% gel).

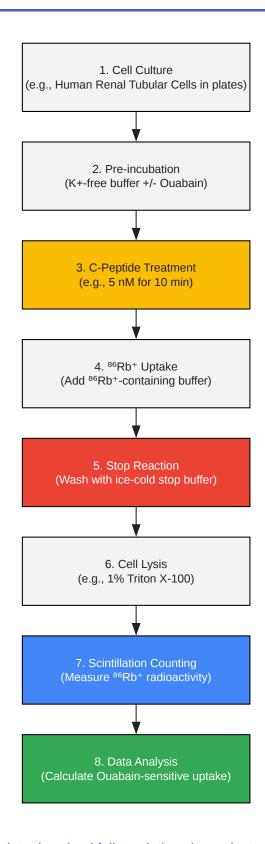


- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Trisbuffered saline with Tween 20 (TBST).
- Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
- After washing with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.
 - Plot the fold change in phosphorylation relative to the untreated control.

Protocol 2: Na+/K+-ATPase Activity Assay

This protocol describes a method to measure the C-peptide-induced stimulation of Na+/K+-ATPase activity by quantifying the uptake of Rubidium-86 (86Rb+), a potassium analog.





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Caption: Workflow for Na+/K+-ATPase activity assay.

Methodology:



Cell Preparation:

- Grow cells (e.g., HRTCs) to confluency in multi-well plates.
- Wash cells with a pre-warmed buffer (e.g., HEPES-buffered saline).

Pre-incubation:

- Pre-incubate the cells for 10-15 minutes at 37°C in a K⁺-free buffer.
- To distinguish Na+/K+-ATPase-mediated uptake from other transport, include a set of wells pre-treated with Ouabain (a specific Na+/K+-ATPase inhibitor, e.g., 1 mM) for 30 minutes.

C-Peptide Stimulation:

- Add synthetic C-peptide (e.g., 5 nM final concentration) to the designated wells.[16]
- Incubate for 10 minutes at 37°C.

• 86Rb+ Uptake:

- \circ Initiate the uptake by adding a reaction buffer containing 86 Rb⁺ (e.g., 1 μ Ci/mL) and a low concentration of non-radioactive RbCl or KCl.
- Allow the uptake to proceed for a short period (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

Stopping the Reaction:

- Terminate the uptake by rapidly aspirating the radioactive medium.
- Wash the cells 3-4 times with an ice-cold, non-radioactive stop buffer (e.g., isotonic MgCl₂ or choline chloride) to remove extracellular ⁸⁶Rb⁺.

Measurement and Analysis:

• Lyse the cells in a lysis buffer (e.g., 1% Triton X-100 or 0.1 M NaOH).



- Transfer the lysate to scintillation vials and measure the radioactivity using a liquid scintillation counter.
- Determine the protein content in each well to normalize the data.
- Calculate the Na+/K+-ATPase-specific uptake by subtracting the counts from ouabaintreated cells (ouabain-insensitive uptake) from the counts of untreated cells (total uptake).
- Compare the ouabain-sensitive uptake in C-peptide-treated cells to that of control cells.

Protocol 3: Anti-Inflammatory Assay (NF-kB Activation)

This protocol measures the effect of C-peptide on the activation of the pro-inflammatory transcription factor NF- κ B, often stimulated by high glucose or cytokines like TNF- α .

Methodology:

- Cell Culture and Treatment:
 - Culture endothelial cells (e.g., HAECs or HUVECs) to near confluency.
 - Pre-treat cells with physiological concentrations of C-peptide for 1-2 hours.
 - Induce inflammation by adding a stimulant such as high glucose (e.g., 30 mM) or TNF-α
 (e.g., 10 ng/mL) for a specified duration (e.g., 6-24 hours).[2]
- Nuclear Extraction:
 - Wash cells with ice-cold PBS.
 - Perform nuclear extraction using a commercial kit or a standard protocol involving hypotonic lysis buffer followed by a high-salt nuclear extraction buffer.
- Measurement of NF-kB (p65) DNA Binding Activity:
 - Use a commercial NF-κB p65 Transcription Factor Assay Kit (ELISA-based).
 - Add equal amounts of nuclear extract protein to wells pre-coated with an oligonucleotide containing the NF-κB consensus binding site.



- Incubate to allow NF-κB to bind to the DNA.
- Wash the wells and add a primary antibody specific for the p65 subunit of NF-κB.
- Add an HRP-conjugated secondary antibody, followed by a colorimetric substrate.
- Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
- Data Analysis:
 - Compare the absorbance values of the C-peptide-treated groups to the stimulated control group. A reduction in absorbance indicates inhibition of NF-κB activation. Data can be expressed as a percentage of the stimulated control.

Materials and Reagents

- Synthetic Human C-Peptide: High purity (>95%), lyophilized (e.g., RayBiotech, Cat# 210-13).[18] Reconstitute in sterile water or appropriate buffer.
- Scrambled C-Peptide: As a negative control.
- Cell Lines: Human Renal Tubular Cells (HRTCs), Human Aortic Endothelial Cells (HAECs), Human Umbilical Vein Endothelial Cells (HUVECs), etc.
- Cell Culture Reagents: Basal media (e.g., DMEM, M199), Fetal Bovine Serum (FBS), antibiotics, PBS.
- Assay-Specific Reagents:
 - Western Blot: RIPA buffer, protease/phosphatase inhibitors, BCA assay kit, Laemmli buffer, primary antibodies (anti-p-ERK, anti-total-ERK), HRP-conjugated secondary antibody, ECL substrate.
 - Na+/K+-ATPase Assay: 86RbCl, Ouabain, K+-free buffer, scintillation cocktail.
 - Anti-Inflammatory Assay: TNF-α or high D-glucose, Nuclear Extraction Kit, NF-κB p65
 Transcription Factor Assay Kit.



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References

- 1. Anti-inflammatory properties of C-peptide. A new therapeutic strategy for reducing vascular damage in type 1 diabetes patients - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 2. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]
- 3. C-peptide Wikipedia [en.wikipedia.org]
- 4. Biochemistry, C Peptide StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Multiple Cell Signalling Pathways of Human Proinsulin C-Peptide in Vasculopathy Protection | MDPI [mdpi.com]
- 6. Intracellular Signalling by C-Peptide PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Properties of C-Peptide PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting orphan G protein-coupled receptors for the treatment of diabetes and its complications: C-peptide and GPR146 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. Is GPR146 really the receptor for proinsulin C-peptide? PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for an interaction between proinsulin C-peptide and GPR146 PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. C-peptide stimulates ERK1/2 and JNK MAP kinases via activation of protein kinase C in human renal tubular cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. C-Peptide Prevents Hyperglycemia-Induced Endothelial Apoptosis Through Inhibition of Reactive Oxygen Species—Mediated Transglutaminase 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]



- 16. C-peptide stimulates Na+, K+-ATPase via activation of ERK1/2 MAP kinases in human renal tubular cells PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. raybiotech.com [raybiotech.com]
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